![molecular formula C20H12Cl3F3N2O2 B2396091 (E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine CAS No. 338978-43-1](/img/structure/B2396091.png)
(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine
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Description
(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine is a useful research compound. Its molecular formula is C20H12Cl3F3N2O2 and its molecular weight is 475.67. The purity is usually 95%.
BenchChem offers high-quality (E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 2-Chloro-4-iodopyridine serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. Its reactivity allows for diverse transformations, making it a versatile tool in the lab .
- This compound can act as a catalyst in various chemical reactions. Its unique structure and functional groups enable it to participate in cross-coupling reactions, C–H activation, and other transformations. Researchers explore its catalytic potential in designing efficient synthetic routes .
- Scientists investigate the incorporation of 2-chloro-4-iodopyridine into polymers, coatings, and materials. Its halogen substituents influence properties like solubility, stability, and electronic behavior. By modifying its structure, researchers aim to tailor material properties for specific applications .
- The compound’s iodine atom makes it amenable to radioisotope labeling. Researchers use it as a precursor for radiopharmaceuticals, which play a crucial role in diagnostic imaging (e.g., PET scans). Its stability and reactivity are essential for successful radiolabeling processes .
- The trifluoromethyl-pyridine moiety in this compound contributes to its bioactivity. Researchers explore its potential as an agrochemical or pesticide. By understanding its mode of action, they aim to develop environmentally friendly alternatives to conventional pesticides .
- Crystal engineering involves designing and controlling crystal structures for specific purposes. Researchers study the polymorphism of 2-chloro-4-iodopyridine to understand how different crystal forms affect properties like solubility, stability, and mechanical behavior .
Organic Synthesis and Building Blocks
Catalysis
Materials Science
Pharmaceutical Research
Agrochemicals and Pesticides
Crystal Engineering and Polymorphs
properties
IUPAC Name |
(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3F3N2O2/c1-11(28-30-19-18(23)8-12(10-27-19)20(24,25)26)16-7-6-15(9-17(16)22)29-14-4-2-13(21)3-5-14/h2-10H,1H3/b28-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZJLZPMIJZADT-IPBVOBEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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